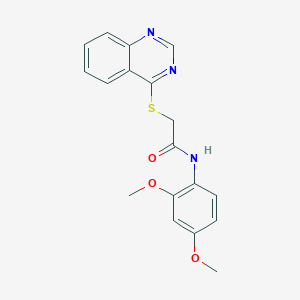
5-(叔丁氧羰基氨基)-2,4-二甲基苯基硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(BOC-Amino)-2,4-dimethylphenylboronic acid, also known as Boc-protected 2,4-dimethylphenylboronic acid, is a boronic acid derivative that has gained significant attention in the field of organic chemistry due to its diverse applications in various scientific research areas. This compound is widely used as a building block in the synthesis of various organic molecules due to its unique chemical properties.
科学研究应用
- 5-(叔丁氧羰基氨基)-2,4-二甲基苯基硼酸的作用: 该化合物在 SM 偶联中用作有机硼试剂。 其温和的反应条件、官能团耐受性和环境友好性使其成为构建复杂分子的宝贵选择 .
- 应用: 将 DAE(二芳基乙烯)氨基酸掺入肽中,可以实现肽构象的光诱导转换,从而影响生物活性及自组装。 DAE Boc-氨基酸的合成为设计光敏肽提供了多种途径 .
铃木-宫浦偶联
光敏肽
化学选择性 BOC 保护
质子脱硼反应
氨基酸离子液体 (AAILs)
硼酸在亲电捕获中的作用
作用机制
Target of Action
The primary target of 5-(BOC-Amino)-2,4-dimethylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
The compound’s stability and readiness for preparation suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This is a crucial process in organic synthesis, enabling the creation of complex organic compounds from simpler precursors .
Action Environment
The action of 5-(BOC-Amino)-2,4-dimethylphenylboronic acid is influenced by environmental factors such as temperature and the presence of a suitable catalyst . For example, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows for efficient and chemoselective mono-N-Boc protection of various structurally diverse amines . Furthermore, the compound’s action can be carried out under exceptionally mild and functional group tolerant reaction conditions , suggesting that it may be stable and effective in a variety of environments.
安全和危害
未来方向
生化分析
Biochemical Properties
5-(BOC-Amino)-2,4-dimethylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are essential for the compound’s role in biochemical assays and drug development processes.
Cellular Effects
5-(BOC-Amino)-2,4-dimethylphenylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form reversible covalent bonds with biomolecules allows it to modulate enzyme activity and protein function, thereby affecting cellular functions. Studies have shown that boronic acid derivatives can inhibit proteasome activity, leading to changes in cell cycle progression and apoptosis .
Molecular Mechanism
The molecular mechanism of 5-(BOC-Amino)-2,4-dimethylphenylboronic acid involves its interaction with biomolecules through the formation of reversible covalent bonds. The boronic acid moiety can bind to diols and other nucleophiles, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and protein function, ultimately affecting cellular processes . The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research and drug development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(BOC-Amino)-2,4-dimethylphenylboronic acid can change over time due to its stability and degradation properties. The compound is generally stable under mild conditions but can degrade under acidic or basic conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects are essential for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 5-(BOC-Amino)-2,4-dimethylphenylboronic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and protein function without causing significant toxicity. At high doses, the compound can exhibit toxic effects, including cell death and organ damage . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.
Metabolic Pathways
5-(BOC-Amino)-2,4-dimethylphenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular function . These interactions are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-(BOC-Amino)-2,4-dimethylphenylboronic acid within cells and tissues involve interactions with transporters and binding proteins. The compound’s boronic acid moiety allows it to bind to specific transporters, facilitating its uptake and distribution within cells . These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-(BOC-Amino)-2,4-dimethylphenylboronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to form reversible covalent bonds with biomolecules allows it to localize to specific subcellular regions, affecting its activity and function . Understanding the subcellular localization is essential for determining the compound’s mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
[2,4-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-8-6-9(2)11(7-10(8)14(17)18)15-12(16)19-13(3,4)5/h6-7,17-18H,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJLMCDUFFNXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)C)NC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

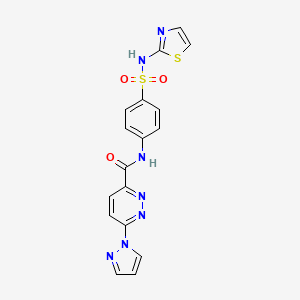
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido](/img/structure/B2514574.png)

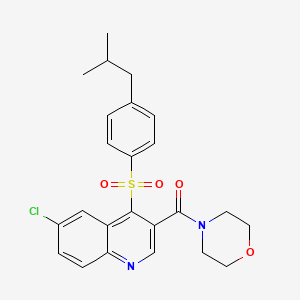
![4-[2-(1,3-Benzodioxol-5-yloxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2514577.png)
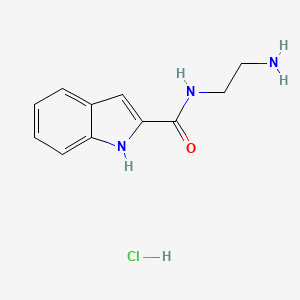
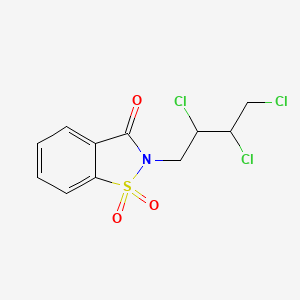
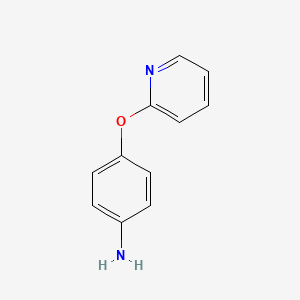
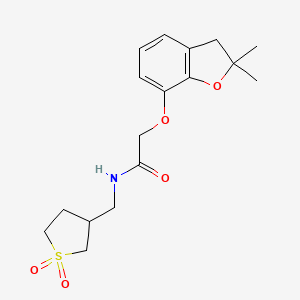

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B2514588.png)
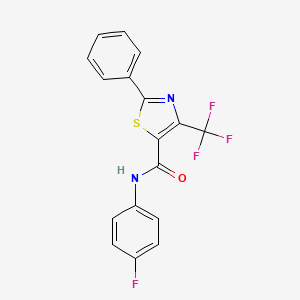
![N-cyclopentyl-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2514593.png)
